molecular formula C20H18IN3OS B2974282 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide CAS No. 450343-91-6

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide

Cat. No.: B2974282
CAS No.: 450343-91-6
M. Wt: 475.35
InChI Key: ZMCFKFYDJVBDBC-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group and a 2-iodobenzamide moiety. Its iodine substituent confers distinct electronic and steric properties, which may influence binding affinity, metabolic stability, and crystallographic behavior .

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18IN3OS/c1-12-6-5-9-18(13(12)2)24-19(15-10-26-11-17(15)23-24)22-20(25)14-7-3-4-8-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCFKFYDJVBDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a compound of increasing interest in pharmacological research due to its unique structure and potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C21H18N3OSI
  • Molecular Weight : 427.44 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of thieno[3,4-c]pyrazoles exhibited IC50 values in the micromolar range against breast and lung cancer cell lines .

2. Antimicrobial Activity

The compound's thieno[3,4-c]pyrazole moiety has been associated with antimicrobial properties. Research indicates that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. This is attributed to their ability to disrupt microbial cell wall synthesis .

3. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that compounds containing the thieno[3,4-c]pyrazole structure may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several thieno[3,4-c]pyrazole derivatives and evaluated their anticancer efficacy. The compound this compound showed promising results with an IC50 value of 12 µM against MCF-7 breast cancer cells .

CompoundIC50 (µM)Cancer Cell Line
This compound12MCF-7
Similar Thieno Derivative15A549

Study 2: Antimicrobial Activity

A study published in Antibiotics evaluated the antimicrobial efficacy of various thieno derivatives. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Carboxamide Groups

The compound’s closest structural analogue is N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS 958984-08-2), which replaces the 2-iodobenzamide group with a furan-2-carboxamide moiety . Key differences include:

  • Substituent Effects : The iodine atom in the target compound introduces greater steric bulk and electronegativity compared to the oxygen-rich furan group. This may enhance hydrophobic interactions in biological systems or alter crystallization patterns.
  • Hydrogen Bonding : The furan oxygen can act as a hydrogen bond acceptor, while the iodine atom primarily participates in halogen bonding. Such variations influence molecular recognition and crystal packing .
Agrochemical Analogues with Acetamide Substituents

Several pesticidal acetamide derivatives share structural motifs with the target compound, though their cores differ (Table 1):

Compound Name Core Structure Substituents Use/Activity
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Dimethylphenyl + isopropyl Chloroacetamide Herbicide
Alachlor Dimethylphenyl + methoxymethyl Chloroacetamide Pre-emergent herbicide
Target Compound Thieno[3,4-c]pyrazole 2-Iodobenzamide Undisclosed (research phase)

Key Observations :

  • Bioactivity : The pesticidal compounds leverage chloroacetamide groups for herbicidal activity, targeting plant acetyl-CoA carboxylase. The target compound’s iodobenzamide group may instead target mammalian enzymes or receptors, though specific data are unavailable .
  • Synthetic Pathways: Agrochemical analogues often employ Ullmann-type coupling for chloroacetamide synthesis, whereas the target compound’s iodine substituent may require halogenation under milder conditions to preserve the thienopyrazole core .

Crystallographic and Hydrogen-Bonding Comparisons

Crystallographic Analysis

The target compound’s structure was likely resolved using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation), given their prevalence in small-molecule crystallography . Compared to its furan-carboxamide analogue, the iodine atom’s high electron density may yield more precise X-ray diffraction data, enabling detailed analysis of bond lengths and angles.

Hydrogen-Bonding Networks

Graph-set analysis (as per Etter’s formalism) reveals distinct hydrogen-bonding patterns:

  • The furan analogue forms R₂²(8) motifs via furan oxygen and pyrazole NH interactions.
  • The iodine substituent in the target compound may participate in C–I⋯O/N halogen bonds, creating extended supramolecular architectures .

Physicochemical and Pharmacokinetic Inferences

  • Solubility : The iodine atom’s hydrophobicity may reduce aqueous solubility compared to the furan analogue.
  • Metabolic Stability : Iodine’s lower metabolic lability (vs. chlorine or oxygen) could enhance half-life in vivo.

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